4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Suzuki-Miyaura coupling Regioselectivity Cross-coupling

Synthetic chemists need regioselective handles for orthogonal functionalization without premature bromo consumption. This pyridine intermediate solves that challenge. - **Selective reactivity**: C4-bromo is less reactive than C2/C3-bromo in Suzuki-Miyaura couplings, enabling sequential functionalization. - **Stability**: THP ether protects against basic conditions, organometallics, and hydrides, unlike methyl ethers. - **Solubility**: Enhanced solubility in common organic solvents simplifies handling and purification. Supplied at ≥95.0% HPLC purity. Available for immediate research supply.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11
CAS No. 1036761-99-5
Cat. No. B3026637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
CAS1036761-99-5
Molecular FormulaC10H12BrNO2
Molecular Weight258.11
Structural Identifiers
SMILESC1COCCC1OC2=NC=CC(=C2)Br
InChIInChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2
InChIKeyBPHBVRBLDHTPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Strategic Building Block


4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 1036761-99-5) is a heterocyclic pyridine derivative featuring a bromo substituent at the 4-position and a tetrahydropyran-4-yloxy (THP) ether at the 2-position. It is a versatile synthetic intermediate for constructing complex molecular scaffolds, particularly in pharmaceutical and agrochemical research. The compound is commercially available with a purity of 95.0% (HPLC) . Its unique combination of functional groups enables selective reactivity in cross-coupling reactions while offering enhanced stability and solubility compared to simpler analogs [1].

Reactivity C4-bromo group supports chemoselective cross-coupling sequences in polyhalogenated substrates.
Handling THP ether may improve stability under basic conditions and organic solvent solubility versus simpler analogs.

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Why Substitution Fails


Substituting 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine with a generic halogenated pyridine ether or a simpler analog is not a scientifically valid approach for applications requiring precise control over reaction selectivity, metabolic stability, or solubility. The specific placement of the bromo group at the 4-position dictates the compound's reactivity profile in cross-coupling reactions, with experimental data showing that the C4 position is less reactive than the C3 position in Suzuki-Miyaura couplings [1]. This regiochemical difference is critical for chemoselective transformations in complex molecule synthesis. Furthermore, the tetrahydropyranyl (THP) ether moiety provides distinct advantages in terms of stability towards basic conditions and solubility compared to methyl ethers or unprotected hydroxyl groups [2]. Therefore, the use of a non-equivalent analog may lead to altered reaction outcomes, compromised yields, or the need for additional protection/deprotection steps, underscoring the necessity of procuring this specific compound for research and development workflows.

Regiochemistry
C4 bromo (less reactive than C3)
C3-bromo analog leads to higher and non-chemoselective reactivity, altering coupling outcomes.
Ether group
THP ether stability and solubility profile
Methyl ether or free OH may suffer from lower stability and solubility, complicating multi-step synthesis.

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Evidence vs. Key Analogs


Suzuki-Miyaura Reactivity: C4 vs. C3 Position

In Suzuki-Miyaura cross-coupling reactions, the position of the bromo substituent on the pyridine ring significantly influences reactivity. A comparative study of monohalopyridines reported that the experimental yield order for halogen substituents was Br > I >> Cl, and crucially, the positional reactivity order was C3 > C2, C4 [1]. This indicates that 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, bearing a bromo group at the C4 position, is expected to exhibit lower reactivity compared to a C3-bromo analog (e.g., 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine) under standard conditions. This reduced reactivity at C4 can be advantageous for achieving chemoselective coupling in polyhalogenated substrates, allowing for sequential functionalization.

Suzuki-Miyaura Reactivity: C4 vs. C3
Cross-study comparable
Positional reactivity order: C3 > C2, C4 (experimental yield order). C4 bromo less reactive than C3 in monohalopyridine couplings.
Supports chemoselective coupling design.
Data from Suzuki-Miyaura coupling with borated L-aspartic acid derivative; quantitative yield at C3.
Suzuki-Miyaura coupling Regioselectivity Cross-coupling Heteroaryl halides

THP Ether: Stability and Solubility Advantage

The tetrahydropyran-4-yloxy (THP) ether group in 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine provides significant advantages in stability and solubility compared to simpler ethers like methyl or unprotected hydroxyl groups. Class-level analysis indicates that THP ethers offer robust stability towards strongly basic reaction conditions, organometallics, hydrides, and acylating reagents [1]. Additionally, the THP group is known to enhance solubility in common organic solvents, facilitating handling in multi-step syntheses [2]. In contrast, a methyl ether analog (e.g., 4-Bromo-2-methoxypyridine) lacks the same degree of stability under basic conditions and may exhibit lower solubility, potentially limiting its utility in demanding reaction sequences.

THP Ether Stability & Solubility
Class-level inference
THP ether provides stability towards strong bases, organometallics, hydrides, and acylating reagents; enhanced organic solvent solubility vs. methyl ether.
Facilitates multi-step synthesis handling.
Based on functional group properties; verify under specific reaction conditions.
THP ether Solubility Stability Protecting group

THP Ether vs. Methyl Ether: Metabolic Stability

In medicinal chemistry, the tetrahydropyranyl (THP) ether is a recognized motif for improving the metabolic stability of drug-like molecules compared to simple alkyl ethers. While direct comparative data for this specific compound is not available, class-level inference from related tetrahydropyranyloxy-containing pyridines suggests that the THP group contributes to metabolic stability, potentially by hindering oxidative metabolism at the ether linkage [1]. A methyl ether analog (e.g., 4-Bromo-2-methoxypyridine) would be more susceptible to O-dealkylation by cytochrome P450 enzymes, leading to faster metabolic clearance. This property is particularly relevant when the compound is used as an intermediate in the synthesis of pharmaceutical candidates where metabolic stability is a critical parameter.

Metabolic Stability Context
Class-level inference
THP ether may reduce susceptibility to oxidative O-dealkylation compared to methyl ether, potentially improving metabolic stability in drug-like intermediates.
Relevant for building blocks intended for in vivo studies.
Structure-metabolism relationship inference; experimental validation needed for specific lead series.
Metabolic stability THP ether Medicinal chemistry Drug metabolism

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Key Applications


Chemoselective Sequential Cross-Coupling

The lower reactivity of the C4-bromo group in Suzuki-Miyaura couplings [1] makes 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine an ideal building block for chemoselective sequential functionalization. In scenarios where a molecule contains multiple halogen handles, the C4-bromo can be deliberately left untouched during an initial coupling at a more reactive site (e.g., a C2- or C3-bromo on another ring), allowing for subsequent orthogonal transformations. This regioselectivity is critical for synthesizing complex, polysubstituted pyridine derivatives found in kinase inhibitors and other pharmaceutical targets.

Synthesis of Metabolically Stable Drug Candidates

The tetrahydropyranyl (THP) ether group is strategically employed to enhance the metabolic stability of drug candidates [1]. 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine serves as a key intermediate for introducing this stability-conferring moiety into lead compounds. It is particularly valuable in medicinal chemistry programs targeting chronic diseases where sustained drug exposure is required, as the THP group can slow oxidative metabolism compared to a methyl ether, potentially improving pharmacokinetic profiles.

Robust Protecting Group Stability

The THP ether in 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine provides robust protection for the pyridinol oxygen against strongly basic conditions, organometallic reagents, and hydrides [1]. This stability is essential in multi-step synthetic routes where harsh conditions are employed before the final deprotection step. Unlike a methyl ether, which may be labile under certain basic or nucleophilic conditions, the THP group ensures the integrity of the oxygen functionality throughout the synthetic sequence, leading to higher overall yields and fewer side reactions.

Solubility-Enhanced Complex Molecule Assembly

The enhanced solubility conferred by the THP ether group in common organic solvents [2] makes 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine easier to handle and manipulate in solution-phase chemistry compared to less soluble analogs. This is particularly advantageous in large-scale reactions or in automated synthesis platforms where solubility can impact reaction homogeneity and yield. Its improved solubility profile simplifies purification and facilitates its use in high-throughput experimentation workflows.

Application
Selection Property
Validation Focus
Chemoselective sequential cross-coupling
C4 vs. C3 reactivity profile
Coupling yield and selectivity under planned conditions
Metabolic stability-oriented building block
THP ether metabolic stability context
In vitro microsomal or hepatocyte stability comparison
Protecting group for harsh reaction steps
Stability towards bases, organometallics, hydrides
Compatibility testing under intended synthetic conditions
Solution-phase synthesis with solubility needs
Organic solvent solubility
Solubility screening in target solvent systems

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